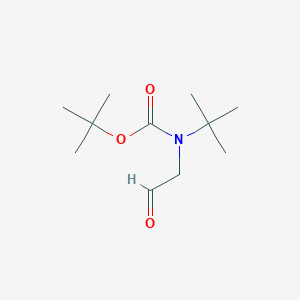

tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate

Descripción general

Descripción

tert-Butyl N-tert-butyl-N-(2-oxoethyl)carbamate: is an organic compound with the chemical formula C11H21NO3This compound is commonly used as a building block in organic synthesis, particularly in the synthesis of amino acids and peptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl N-tert-butyl-N-(2-oxoethyl)carbamate can be synthesized through the reaction of N-tert-butylcarbamate with 2-oxoethyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl N-tert-butyl-N-(2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

tert-Butyl N-tert-butyl-N-(2-oxoethyl)carbamate has several applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The compound can be selectively deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions[5][5].

Comparación Con Compuestos Similares

- tert-Butyl N-(2-oxoethyl)carbamate

- tert-Butyl N-(2-mercaptoethyl)carbamate

- tert-Butyl N-(2-aminoethyl)carbamate

Comparison: tert-Butyl N-tert-butyl-N-(2-oxoethyl)carbamate is unique due to the presence of two tert-butyl groups, which provide enhanced steric protection compared to similar compounds. This makes it particularly useful in synthetic chemistry where selective protection and deprotection of functional groups are required .

Actividad Biológica

Tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate, also known as tert-butyl (2-amino-2-oxoethyl)carbamate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₇H₁₄N₂O₂

- Molecular Weight : 174.20 g/mol

- CAS Number : 35150-09-5

- Structural Characteristics : The compound features a tert-butyl group and an oxoethyl moiety, which may influence its biological interactions and pharmacokinetics.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors.

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Some studies have indicated that carbamate derivatives can function as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

- Bruton’s Tyrosine Kinase (BTK) : The compound may also interact with BTK, an enzyme involved in B-cell receptor signaling. BTK inhibitors are being researched for their roles in treating various hematological malignancies .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and biocompatibility of this compound against various cell lines:

| Cell Line | IC₅₀ (µM) | Remarks |

|---|---|---|

| SH-SY5Y (Human Neuroblastoma) | >300 | Low cytotoxicity observed |

| Neuro-2a (Murine Neuroblastoma) | >300 | Comparable biocompatibility |

| CCL-1 (Murine Fibroblast) | >800 | High tolerance to the compound |

These results suggest that the compound has a favorable safety profile, making it a candidate for further development in neuroprotective therapies .

Case Studies and Research Findings

- Neuroprotective Properties : In studies focusing on oxidative stress models, this compound demonstrated significant protective effects against hydrogen peroxide-induced toxicity in neuronal cells. This suggests its potential role as an antioxidant agent .

- Blood-Brain Barrier Penetration : Preliminary assessments indicate that this compound may possess favorable properties for crossing the blood-brain barrier (BBB), which is critical for central nervous system-targeted therapies .

- Synergistic Effects with Other Compounds : When combined with other agents such as melatonin or donepezil, the compound exhibited enhanced neuroprotective effects, indicating potential for combination therapies in treating Alzheimer’s disease .

Propiedades

IUPAC Name |

tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)12(7-8-13)9(14)15-11(4,5)6/h8H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUADEIPKYZMRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.